molecular formula C50H86O41S2 B1181528 Captisol CAS No. 165133-56-2

Captisol

Cat. No.: B1181528
CAS No.: 165133-56-2
M. Wt: 1407.3 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Captisol, also known as sulfobutylether beta-cyclodextrin, is a chemically modified cyclodextrin designed to optimize the solubility and stability of drugs. It was developed by scientists at the University of Kansas’ Higuchi Biosciences Center for use in drug development and formulation. This compound has enabled the development of several FDA-approved products and is used in numerous clinical trials .

Preparation Methods

Captisol is prepared through a series of chemical modifications of beta-cyclodextrin. The process involves the introduction of sulfobutyl ether groups to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the resulting compound. The synthetic route typically involves the reaction of beta-cyclodextrin with 1,4-butane sultone under basic conditions, followed by purification and characterization .

Chemical Reactions Analysis

Captisol undergoes various chemical reactions, primarily focusing on its ability to form inclusion complexes with drug molecules. These reactions include:

Scientific Research Applications

Captisol has a wide range of scientific research applications, including:

    Pharmaceuticals: this compound is used to enhance the solubility and stability of poorly soluble drugs, enabling their formulation into injectable, oral, nasal, and ophthalmic dosage forms.

    Biotechnology: this compound is employed in the formulation of biologics, including peptides and proteins, to improve their stability and bioavailability.

    Chemistry: this compound is used as a solubilizing agent in various chemical reactions, facilitating the dissolution of hydrophobic compounds.

    Medicine: This compound is used in the development of drug delivery systems, improving the therapeutic efficacy and safety of drugs

Mechanism of Action

Captisol works by forming inclusion complexes with drug molecules. The hydrophobic cavity of this compound encapsulates the hydrophobic regions of the drug, while the hydrophilic exterior interacts with the aqueous environment. This interaction enhances the solubility and stability of the drug, protecting it from degradation and improving its bioavailability .

Comparison with Similar Compounds

Captisol is unique compared to other cyclodextrins due to its enhanced solubility and safety profile. Similar compounds include:

    Hydroxypropyl beta-cyclodextrin: Another modified cyclodextrin used to enhance drug solubility, but with different substitution groups.

    Methyl beta-cyclodextrin: Used for solubilizing hydrophobic compounds, but with a different safety profile.

    Gamma-cyclodextrin: A larger cyclodextrin with different complexation properties

This compound stands out due to its superior solubilizing capabilities and safety, making it a preferred choice in pharmaceutical formulations.

Properties

IUPAC Name

4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H86O41S2/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAWYWGUNZUQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H86O41S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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